2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
Description
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-methoxyphenyl group and an acetamide side chain linked to a 6-methylpyridin-2-yl moiety. The pyridazinone scaffold is renowned for its pharmacological versatility, with substituents modulating solubility, reactivity, and biological target interactions . The 6-methylpyridin-2-yl group introduces steric and electronic effects that may influence pharmacokinetic properties, such as absorption and distribution .
For example, compounds with halogenated phenyl groups (e.g., 4-chlorophenyl) exhibit enhanced enzyme inhibition, while methoxy-substituted derivatives show improved solubility and bioavailability .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-17(20-13)21-18(24)12-23-19(25)11-10-16(22-23)14-6-8-15(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYDBMBBVFIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis of Acetamide Moiety
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or alkaline conditions:
| Reaction Type | Conditions | Products | Catalysts/Agents |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux (110°C) | 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid + 6-methylpyridin-2-amine | HCl, H₂O |
| Alkaline Hydrolysis | NaOH (20%), 80°C | Sodium salt of acetic acid derivative + 6-methylpyridin-2-amine | NaOH |
This reactivity is consistent with acetamide derivatives reported in analogous compounds.
Reactivity of Pyridazinone Ring
The pyridazinone ring (6-oxopyridazin-1(6H)-yl) exhibits nucleophilic and electrophilic properties:
Electrophilic Aromatic Substitution
The electron-rich pyridazinone ring participates in nitration and sulfonation:
| Reaction | Conditions | Position | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 or C-5 | Minor ortho/para isomers |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-4 | Sulfonic acid derivatives |
Similar reactivity patterns are observed in structurally related pyridazinones.
Nucleophilic Reactions
The carbonyl group at C-6 undergoes nucleophilic attack:
| Reagent | Product | Application |
|---|---|---|
| Grignard Reagents (RMgX) | 6-alkyl/aryl-pyridazine derivatives | Synthesis of modified heterocycles |
| Hydrazine | 6-hydrazinopyridazine | Intermediate for heterocyclic expansions |
Methoxyphenyl Group
The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:
| Reaction | Conditions | Products |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-hydroxyphenyl derivative |
| Halogenation | Cl₂/FeCl₃, 25°C | 3-chloro-4-methoxyphenyl analog |
Methylpyridine Group
The 6-methylpyridin-2-yl group participates in oxidation and alkylation:
| Reaction | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Pyridine-2-carboxylic acid |
| Alkylation | CH₃I, NaH, DMF | N-methylpyridinium derivatives |
Pyridazinone Ring
| Reaction | Conditions | Products | Mechanism |
|---|---|---|---|
| Reduction (C=O → C-OH) | NaBH₄, MeOH, 25°C | 6-hydroxypyridazine | Hydride transfer |
| Oxidation (C-N → C=O) | K₂Cr₂O₇, H₂SO₄ | Pyridazine-dione derivatives | Radical-mediated oxidation |
Acetamide Linkage
Catalytic hydrogenation reduces the amide bond:
| Reagent | Conditions | Products |
|---|---|---|
| H₂/Pd-C | Ethanol, 60°C, 5 atm | Ethane-1,2-diamine derivative |
Stability Under Environmental Conditions
The compound degrades under UV light and extreme pH:
| Factor | Degradation Pathway | Half-Life |
|---|---|---|
| UV Light (λ = 254 nm) | Photolytic cleavage of acetamide | 48 hours |
| pH < 3 or pH > 10 | Hydrolysis of pyridazinone ring | 12 hours (pH 2) |
Comparative Reactivity Table
Key differences from analogs:
Scientific Research Applications
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Table 1: Impact of Substituents on Pyridazinone Derivatives
Key Observations:
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and metabolic stability but may reduce binding affinity compared to halogenated analogs (e.g., 4-chlorophenyl), which exhibit stronger hydrophobic interactions with target proteins .
- Pyridine vs. Phenyl Side Chains : The 6-methylpyridin-2-yl group in the target compound may confer higher selectivity for kinase targets compared to phenyl-based analogs, as seen in similar compounds targeting PDE4 or HDACs .
Insights:
- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., the target compound) are less potent in enzyme inhibition than halogenated analogs but offer better pharmacokinetic profiles .
- Steric Effects : Bulky substituents (e.g., 6-methylpyridin-2-yl) may limit access to flat binding pockets (e.g., HDACs) but improve selectivity for kinases with deeper active sites .
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a pyridazinone derivative known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of a pyridazinone core linked to a methoxyphenyl group and a methylpyridine moiety through an acetamide bond. This structural arrangement suggests potential interactions with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 328.38 g/mol |
| Structural Features | Pyridazinone core, methoxyphenyl group, methylpyridine moiety |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazinone core.
- Introduction of the methoxyphenyl group.
- Coupling with the methylpyridine moiety via acetamide formation.
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction, with reaction conditions tailored to optimize yield and purity .
Anticancer Properties
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation across various types, including breast and colon cancers .
In vitro evaluations have demonstrated that compounds structurally related to this compound can effectively reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Potential interactions with enzymes involved in cancer metabolism or inflammation.
- Receptor Modulation: Binding to specific receptors that regulate cell growth and survival pathways.
For example, some studies suggest that similar compounds may inhibit tubulin assembly, disrupting microtubule dynamics essential for cell division .
Anti-inflammatory Effects
Beyond anticancer activity, there is evidence suggesting that pyridazinone derivatives possess anti-inflammatory properties. This is crucial for therapeutic applications targeting diseases characterized by chronic inflammation .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyridazinone derivatives in various biological assays:
- Cytotoxicity Assays:
- Mechanistic Studies:
-
Screening Against Cancer Cell Lines:
- A comprehensive screening against a panel of 60 cancer cell lines revealed selective sensitivity in leukemia cells, highlighting the compound's potential as a targeted therapy .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl, pyridazine rings) via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 394.382 for related analogs) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though limited data exists for this specific compound .
How can researchers design in vitro pharmacological screening assays for this compound?
Basic Research Question
- Target Selection : Prioritize kinases, GPCRs, or enzymes (e.g., cyclooxygenase) based on structural analogs (e.g., pyridazine derivatives with anti-inflammatory activity) .
- Assay Conditions : Use cell-free systems (e.g., enzyme inhibition assays) or cell-based models (e.g., cancer cell lines) with IC50 determination via dose-response curves .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with triplicate experiments to ensure reproducibility .
What strategies optimize the synthetic yield of this compound for scale-up studies?
Advanced Research Question
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions and improves heat management compared to batch synthesis .
- Purification Techniques : Combine column chromatography with recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity .
How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Advanced Research Question
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled intermediates to assign ambiguous peaks .
- High-Resolution MS : Resolve isobaric interferences (e.g., distinguishing [M+H]+ from adducts) .
What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
Advanced Research Question
- Rodent Models : Use murine inflammation or xenograft cancer models to assess pharmacokinetics (e.g., oral bioavailability, half-life) .
- Dosing Regimens : Administer via oral gavage or intraperitoneal injection, monitoring plasma levels via LC-MS/MS .
- Toxicity Screening : Conduct histopathology and serum biochemistry (e.g., liver/kidney function markers) after 28-day repeated dosing .
What computational tools predict the compound’s mechanism of action or target binding?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., COX-2 active site) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using historical datasets .
How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Question
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and blood-brain barrier permeability .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites that may reduce bioavailability .
- Formulation Adjustments : Optimize solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery systems .
What safety considerations are critical during handling and storage?
Basic Research Question
- Storage : Keep at –20°C under inert gas (argon) to prevent degradation .
- PPE : Use nitrile gloves and fume hoods to minimize dermal/ inhalation exposure .
- Waste Disposal : Follow EPA guidelines for halogenated organic waste .
How can crystallography resolve polymorphic or stereochemical uncertainties?
Advanced Research Question
- Single-Crystal Growth : Use slow evaporation (e.g., DMSO/water) to obtain diffraction-quality crystals .
- Synchrotron Radiation : Enhances resolution for low-symmetry crystals .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
